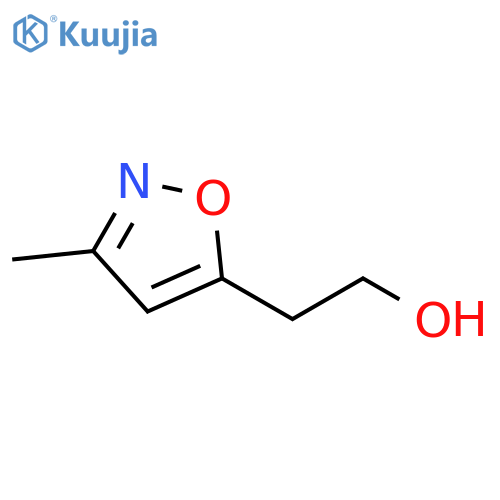

Cas no 218784-65-7 (2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)

218784-65-7 structure

商品名:2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol

CAS番号:218784-65-7

MF:C6H9NO2

メガワット:127.141161680222

MDL:MFCD21091978

CID:4639538

PubChem ID:52903771

2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-Methylisoxazol-5-yl)ethanol

- 2-(3-methyl-1,2-isoxazol-5-yl)ethanol

- 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol

-

- MDL: MFCD21091978

- インチ: 1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3

- InChIKey: CSLLGOLBQFQBMJ-UHFFFAOYSA-N

- ほほえんだ: O1C(CCO)=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 127.063328530g/mol

- どういたいしつりょう: 127.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 46.3Ų

2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78084-2.5g |

2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol |

218784-65-7 | 95.0% | 2.5g |

$1707.0 | 2025-02-22 | |

| TRC | M172626-500mg |

2-(3-methylisoxazol-5-yl)ethanol |

218784-65-7 | 500mg |

$ 390.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143778-100mg |

2-(3-Methylisoxazol-5-yl)ethanol |

218784-65-7 | 97% | 100mg |

¥2320 | 2023-04-06 | |

| Life Chemicals | F2147-0913-2.5g |

2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol |

218784-65-7 | 95%+ | 2.5g |

$1678.0 | 2023-09-06 | |

| TRC | M172626-100mg |

2-(3-methylisoxazol-5-yl)ethanol |

218784-65-7 | 100mg |

$ 115.00 | 2022-06-04 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CB2147-0913-500mg |

2-(3-methylisoxazol-5-yl)ethanol |

218784-65-7 | 95%+ | 500mg |

¥3456.00 | 2023-09-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00806786-1g |

2-(3-Methylisoxazol-5-yl)ethanol |

218784-65-7 | 95% | 1g |

¥6125.0 | 2023-03-20 | |

| Chemenu | CM558579-1g |

2-(3-Methylisoxazol-5-yl)ethanol |

218784-65-7 | 97% | 1g |

$942 | 2023-03-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A045108-1g |

2-(3-methylisoxazol-5-yl)ethanol |

218784-65-7 | 97% | 1g |

¥5512.00 | 2023-09-15 | |

| Enamine | EN300-78084-0.5g |

2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol |

218784-65-7 | 95.0% | 0.5g |

$679.0 | 2025-02-22 |

2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

218784-65-7 (2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量